1-(6-Methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide
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Overview
Description
1-(6-Methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide is a chemical compound that belongs to the class of azetidine derivatives It features a benzothiazole ring substituted with a methoxy group at the 6-position and an azetidine ring attached to a carboxamide group
Preparation Methods
The synthesis of 1-(6-Methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with methoxy-substituted benzaldehyde under acidic conditions.
Azetidine Ring Formation: The azetidine ring can be formed by reacting an appropriate azetidine precursor with a suitable reagent.
Coupling Reaction: The final step involves coupling the benzothiazole derivative with the azetidine precursor under specific conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-(6-Methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the benzothiazole ring can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents, temperature control, and catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-Methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.
Biological Research: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(6-Methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
1-(6-Methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide can be compared with other benzothiazole and azetidine derivatives:
1-(6-Chlorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide: Similar structure but with a chlorine substituent instead of a methoxy group, which may alter its reactivity and biological activity.
1-(6-Methoxybenzo[d]thiazol-2-yl)azetidine-3-sulfonamide: Contains a sulfonamide group instead of a carboxamide, potentially affecting its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and applications.
Biological Activity
1-(6-Methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole ring substituted with a methoxy group at the 6-position and an azetidine ring attached to a carboxamide group. Its molecular formula is C16H17N5O2S3, with a molecular weight of approximately 366.46 g/mol. The unique structural features contribute to its biological reactivity and potential therapeutic applications.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits significant antimicrobial properties. Compounds with similar structures have demonstrated inhibitory effects on bacterial secretion systems, which are crucial for virulence in pathogenic bacteria. The compound's unique dual functionality enhances its biological activity compared to simpler analogs.
Activity Type | Effect | Reference |
---|---|---|
Antibacterial | Inhibition of bacterial growth | |
Antifungal | Effective against C. albicans |
Anti-inflammatory Activity
Research indicates that benzothiazole derivatives, including this compound, possess anti-inflammatory properties. For instance, studies have shown that related compounds can significantly reduce the activity of pro-inflammatory cytokines such as IL-6 and TNF-α, which are involved in inflammatory responses .
Anticancer Activity
This compound has been evaluated for its anticancer potential against various cancer cell lines. The benzothiazole scaffold is known for its anticancer properties due to its ability to inhibit tumor-associated enzymes and induce apoptosis in cancer cells.
A study involving similar benzothiazole derivatives demonstrated significant cytotoxic effects against multiple cancer cell lines, including A431 (epidermoid carcinoma) and A549 (lung carcinoma). The IC50 values for these compounds ranged from 0.24 to 0.92 µM, indicating potent activity .
Cell Line | IC50 Value (µM) | Effect |
---|---|---|
A431 | 0.57 | Inhibition of proliferation |
A549 | 0.40 | Induction of apoptosis |
H1299 | 0.92 | Cell cycle arrest |
The mechanism by which this compound exerts its effects likely involves interaction with specific molecular targets within cells. These interactions may lead to the inhibition of key enzymes or receptors involved in inflammatory processes and cancer progression, thereby modulating signal transduction pathways and gene expression.
Case Studies
- Anticancer Efficacy : In a study evaluating the efficacy of various benzothiazole derivatives, this compound was found to exhibit comparable effects to established anticancer agents like 5-fluorouracil across several cancer cell lines .
- Anti-inflammatory Potential : Another study highlighted the compound's ability to significantly lower cytokine levels in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .
Properties
IUPAC Name |
1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-17-8-2-3-9-10(4-8)18-12(14-9)15-5-7(6-15)11(13)16/h2-4,7H,5-6H2,1H3,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUITFSDEQXFKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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